3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
Description
The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at position 1 with a phenyl group and at position 3 with a 2-(5-methoxyindol-3-yl)ethylamino moiety. This structural complexity combines aromatic (phenyl, indole) and heterocyclic (pyrrolidinedione) elements, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-16-7-8-18-17(11-16)14(13-23-18)9-10-22-19-12-20(25)24(21(19)26)15-5-3-2-4-6-15/h2-8,11,13,19,22-23H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBSYGJAGIIMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores that interact with various biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of indole compounds can exhibit anticancer properties through the modulation of cellular pathways involved in apoptosis and proliferation. Studies involving similar compounds have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties .
Neuropharmacology
The presence of the indole moiety in the structure suggests potential applications in neuropharmacology, particularly as a serotonin receptor modulator.
Case Studies
- Serotonin Receptor Interaction : Indole derivatives have been extensively studied for their interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Compounds with similar structures have demonstrated efficacy in preclinical models of depression and anxiety, indicating that this compound could be explored for similar applications .
Drug Development
The unique structure of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione makes it a candidate for drug development targeting specific enzymes or receptors involved in disease processes.
Research Findings
- Enzyme Inhibition : Preliminary studies suggest that compounds with pyrrolidine and indole structures may inhibit specific enzymes related to inflammatory pathways or cancer progression. Further research could elucidate the exact mechanisms and therapeutic potential of this compound in clinical settings .
Data Tables
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Substituent Variations at Position 1
- 1-Phenyl vs. 1-Benzyl Groups: The phenyl group at position 1 in the target compound contrasts with benzyl-substituted analogs like 1-benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione (). The benzyl group introduces additional steric bulk, which may reduce solubility but improve lipophilicity. In enzyme inhibition assays, the benzyl analog showed moderate activity against aromatase (IC₅₀ = 23.8 µM), comparable to aminoglutethimide (IC₅₀ = 20.0 µM) . The phenyl group in the target compound likely retains similar aromatic interactions but may alter target selectivity.
Substituent Variations at Position 3
- Indole-Ethylamino vs. Direct Indole Substitution: The target compound’s 2-(5-methoxyindol-3-yl)ethylamino group differs from derivatives like 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (), where the indole is directly attached. Directly substituted indole analogs (e.g., 2d–f in ) are synthesized via cyclization reactions, whereas the target compound likely requires additional steps to introduce the ethylamino bridge .
- Methoxyphenylamino vs. Indole-Ethylamino: 3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione () replaces the indole-ethylamino group with a 4-methoxyphenylamino substituent. However, the methoxy group in both compounds could contribute to similar electronic effects .
Biological Activity
The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is a derivative of pyrrolidine that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article delves into its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione , including the target compound. The synthesis typically involves multi-step reactions that incorporate indole derivatives and pyrrolidine frameworks.
Biological Activity
- Antidepressant Effects : In a study evaluating the antidepressant potential of similar compounds, several derivatives exhibited significant affinity for serotonin receptors (5-HT). For instance, compounds with high affinities for the 5-HT1A receptor were noted to demonstrate antidepressant-like activities in behavioral models such as the forced swim test (FST) .
- Anticancer Properties : Compounds related to this structure have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated preferential suppression of rapidly dividing A549 lung cancer cells, indicating potential use in cancer therapy .
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Some derivatives have been identified as inhibitors of IDO, an enzyme involved in tryptophan metabolism linked to immune regulation and cancer progression. This suggests a dual role in both immunomodulation and anticancer activity .
Data Tables
| Biological Activity | Compound | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Antidepressant | MW005 | Ki = 2.3 nM (5-HT1A) | 5-HT receptor agonism |
| Anticancer | 3c | MIC = 0.98 μg/mL (MRSA) | Cytotoxicity against A549 cells |
| IDO Inhibition | Various | Not specified | Enzyme inhibition |
Case Study 1: Antidepressant Activity
A study conducted on a series of pyrrolidine derivatives highlighted that those with modifications similar to our compound showed significant binding affinity to serotonin receptors, leading to enhanced antidepressant effects in animal models .
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that derivatives similar to This compound exhibited selective cytotoxicity against A549 cells while sparing non-cancerous fibroblasts . This selectivity is crucial for developing targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 5-methoxyindole with maleic anhydride under reflux in anhydrous dichloromethane to form the maleimide intermediate.
- Step 2 : Introduce the ethylamino linker via nucleophilic substitution using 2-chloroethylamine in the presence of a base (e.g., triethylamine) .
- Step 3 : Cyclize the intermediate under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidine-2,5-dione core.
- Optimization : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yields .
Q. How can the structural conformation of this compound be validated experimentally?
- Techniques :
- Single-crystal X-ray diffraction : Resolve the absolute configuration using SHELXL for refinement. The phenyl and indole substituents may adopt specific dihedral angles influencing molecular packing .
- NMR spectroscopy : Analyze and NMR spectra for characteristic shifts:
- Indole NH proton at δ 10.5–11.0 ppm (DMSO-d6).
- Methoxy group at δ 3.7–3.9 ppm.
- Pyrrolidine carbonyl carbons at δ 170–175 ppm .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro screening :
- Enzyme inhibition : Test against indoleamine 2,3-dioxygenase (IDO-1) using a kynurenine detection assay (λ = 480 nm) .
- Anticonvulsant activity : Use the 6 Hz seizure model in mice (32 mA, 6 Hz, 3 sec) to assess ED values .
- Cytotoxicity : Perform MTT assays on HEK-293 or SH-SY5Y cell lines to determine IC .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxy vs. fluoro on indole) influence target selectivity and potency?
- Structure-activity relationship (SAR) analysis :
- Replace the 5-methoxy group with fluorine (synthesize 3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione) and compare IDO-1 inhibition (IC) in human whole-blood assays. Methoxy groups may enhance membrane permeability, while fluorine increases electronegativity for heme iron binding .
- Use molecular docking (AutoDock Vina) to compare binding modes in IDO-1’s active site. The ethylamino linker may occupy a hydrophobic pocket adjacent to the heme cofactor .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Case study : If in vitro IDO-1 inhibition (IC = 50 nM) does not translate to in vivo tumor suppression:
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) in rodent models. Low bioavailability may require formulation adjustments (e.g., PEGylation).
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated demethylation) using UPLC-QTOF-MS .
- Toxicity : Assess neurotoxicity via rotarod tests (mice, 16 rpm). Adjust dosing to achieve a protective index (PI = TD/ED) > 5 .
Q. How can computational methods guide the design of derivatives with improved binding affinity?
- Approach :
- Quantum mechanics/molecular mechanics (QM/MM) : Model the interaction between the pyrrolidine-2,5-dione core and IDO-1’s active site. Optimize substituent geometry for π-π stacking with Phe-226 .
- Free energy perturbation (FEP) : Predict ΔΔG for substitutions (e.g., replacing phenyl with 4-fluorophenyl) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address conflicting reports on neurotoxicity and anticonvulsant activity?
- Hypothesis : The compound may exhibit dose-dependent dual effects.
- Testing :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
